molecular formula C20H21N3O4S B2588088 N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide CAS No. 920213-60-1

N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide

Cat. No.: B2588088
CAS No.: 920213-60-1
M. Wt: 399.47
InChI Key: MMSRHGWUGFDOQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-((6-(4-Ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide is a chemical compound of significant interest in medicinal chemistry and pre-clinical research. It belongs to the chemical class of pyridazinyl benzenesulfonamides, which have been identified as a promising scaffold for the development of potent and brain-permeable enzyme inhibitors . Specifically, structurally related N-(6-phenylpyridazin-3-yl)benzenesulfonamides have been investigated as highly potent, brain-permeable, and orally active inhibitors of kynurenine monooxygenase (KMO) . KMO is a key enzyme in the kynurenine pathway, and its inhibition is considered a potential therapeutic strategy for modifying the progression of serious neurodegenerative diseases such as Huntington's disease by correcting imbalances in neuroprotective and neurotoxic metabolites . This compound serves as a valuable research tool for scientists exploring the intricacies of this pathway and developing novel therapeutic agents for neurological disorders. Its structural features also make it a candidate for further optimization and investigation against other pharmacological targets. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[2-[6-(4-ethoxyphenyl)pyridazin-3-yl]oxyethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4S/c1-2-26-17-10-8-16(9-11-17)19-12-13-20(23-22-19)27-15-14-21-28(24,25)18-6-4-3-5-7-18/h3-13,21H,2,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMSRHGWUGFDOQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN=C(C=C2)OCCNS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide typically involves multiple steps. One common method includes the reaction of 4-ethoxyphenylhydrazine with ethyl acetoacetate to form the pyridazine ring. This intermediate is then reacted with 2-chloroethyl benzenesulfonamide under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds featuring pyridazine rings. For instance, derivatives of pyridazine have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. The specific compound may exhibit similar properties due to its structural similarities to known anticancer agents.

Antimicrobial Properties

Compounds containing sulfonamide groups are well-documented for their antimicrobial activities. Research indicates that derivatives of benzenesulfonamide can effectively inhibit bacterial growth, making them candidates for antibiotic development. The presence of the ethoxyphenyl and pyridazinyl groups in this compound may enhance its antimicrobial efficacy compared to traditional sulfonamides.

Anticonvulsant Effects

There is evidence suggesting that pyridazine derivatives possess anticonvulsant properties. Studies involving structurally related compounds have demonstrated significant protective effects in seizure models. The mechanism often involves modulation of neurotransmitter systems or ion channels, which could be applicable to N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide as well.

Synthetic Methodologies

The synthesis of this compound can be achieved through several methods:

  • Coupling Reactions : Utilizing coupling agents to link the benzenesulfonamide moiety with the pyridazine derivative.
  • Functional Group Modifications : Employing techniques such as alkylation or acylation to introduce the ethoxy group and modify the phenyl ring.
  • Multi-step Synthesis : A combination of reactions including nucleophilic substitutions and cyclization processes to construct the desired molecular framework.

Case Study 1: Anticancer Activity Assessment

A study by Qi et al. demonstrated that thiazolidinone derivatives exhibited potent inhibitory activity against multi-target kinases involved in cancer progression, suggesting that similar mechanisms could be explored for this compound .

Case Study 2: Antimicrobial Efficacy

Research on sulfonamide derivatives has shown significant antibacterial activity against strains such as Staphylococcus aureus. The structural modifications present in this compound may enhance its spectrum of activity against resistant bacterial strains .

Mechanism of Action

The mechanism of action of N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activities .

Comparison with Similar Compounds

Similar Compounds

    Pyridazine: The parent compound with similar structural features.

    Pyridazinone: A derivative with a keto group at the 3-position.

    Pyrimidine: Another diazine with nitrogen atoms at positions 1 and 3.

Uniqueness

N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its ethoxyphenyl and benzenesulfonamide groups contribute to its potential as a versatile pharmacophore .

Biological Activity

N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide is a complex organic compound classified under pyridazine derivatives. This article explores its biological activity, synthesis, mechanism of action, and potential therapeutic applications based on diverse research findings.

Overview of the Compound

The compound features a pyridazine core with an ethoxyphenyl substituent and a benzenesulfonamide moiety. Such structural characteristics suggest potential interactions with various biological targets, making it a candidate for pharmacological investigation.

The synthesis of this compound typically involves multiple synthetic steps:

  • Preparation of the Pyridazine Core : This can be achieved through the reaction of hydrazine with a suitable dicarbonyl compound.
  • Functionalization : The introduction of the ethoxyphenyl group occurs via nucleophilic substitution.
  • Amide Coupling : The final sulfonamide moiety is attached through an amide coupling reaction.

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets, including enzymes and receptors involved in various signaling pathways. The modulation of these targets can lead to significant changes in cellular functions.

Pharmacological Properties

Research indicates that derivatives of pyridazine compounds exhibit diverse pharmacological activities, including:

  • Anticancer Activity : Some studies have shown that pyridazine derivatives can induce apoptosis in cancer cells, potentially through the inhibition of specific kinases or by disrupting cell cycle progression.
  • Anti-inflammatory Effects : The compound may exert anti-inflammatory actions by inhibiting pro-inflammatory cytokines or enzymes involved in inflammatory pathways.

Case Studies and Research Findings

  • Anticancer Studies : In vitro assays demonstrated that similar pyridazine derivatives exhibited IC50 values in the micromolar range against various cancer cell lines, indicating significant cytotoxic effects. For example, one study reported that a related compound showed an IC50 value of 49.85 µM against A549 lung cancer cells .
  • Anti-inflammatory Activity : Another study highlighted the anti-inflammatory potential of pyridazine derivatives, suggesting that modifications to the structure can enhance their efficacy against inflammatory diseases.
  • Mechanistic Insights : Detailed mechanistic studies revealed that these compounds may act as inhibitors of key signaling pathways involved in tumor growth and inflammation, such as NF-kB and MAPK pathways .

Comparative Analysis

Compound NameStructureBiological ActivityIC50 (µM)
This compoundStructureAnticancer, Anti-inflammatoryTBD
Related Pyridazine DerivativeTBDAnticancer49.85
Another Pyridazine CompoundTBDAnti-inflammatoryTBD

Q & A

Q. What are the optimal synthetic routes for preparing N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis involves multi-step procedures:

Pyridazine Core Formation : React hydrazine with a dicarbonyl compound to form the pyridazine ring .

Functionalization : Introduce the 4-ethoxyphenyl group via nucleophilic substitution (e.g., using 4-ethoxyphenylboronic acid under Suzuki coupling conditions) .

Sulfonamide Coupling : Attach the benzenesulfonamide moiety using carbodiimide-mediated coupling (e.g., EDCI/HOBt) in anhydrous DMF at 0–25°C .
Optimization Tips :

  • Monitor reaction progress via TLC or HPLC.
  • Adjust solvents (e.g., THF for solubility) and catalysts (e.g., Pd(PPh₃)₄ for cross-couplings) .

Q. How can the structural integrity of this compound be validated post-synthesis?

Methodological Answer : Use complementary analytical techniques:

  • NMR Spectroscopy : Confirm connectivity of the pyridazine, ethoxyphenyl, and sulfonamide groups (e.g., δ 8.2–8.5 ppm for pyridazine protons; δ 1.4 ppm for ethoxy CH₃) .
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ expected at m/z ~443.15) .
  • X-ray Crystallography : Resolve crystal structures using SHELXL for small-molecule refinement (CCDC deposition recommended) .

Q. What are the common chemical reactions this compound undergoes, and how do reaction conditions influence product distribution?

Reaction Types :

  • Oxidation : Ethoxy group → carboxylic acid under KMnO₄/H₂SO₄.
  • Reduction : Nitro intermediates (if present) → amines using H₂/Pd-C .
  • Substitution : Halogenation at pyridazine C3 using NBS/radical initiators .
    Condition Dependence :
  • Higher temperatures favor electrophilic substitution on the benzene ring.
  • Polar aprotic solvents (e.g., DMSO) enhance nucleophilic reactivity .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies (e.g., inconsistent IC₅₀ values)?

Methodological Answer :

  • Assay Standardization : Normalize protocols (e.g., ATP levels in kinase assays) .
  • Structural Confounds : Check for batch-dependent impurities via LC-MS; compare with third-party reference standards .
  • Target Selectivity Profiling : Use kinase/GPCR panels to rule off-target effects (e.g., Eurofins Cerep panels) .

Q. What computational strategies are effective for predicting the compound’s interaction with biological targets?

Methodological Answer :

  • Molecular Docking : Use AutoDock Vina with PyRx to model binding to sulfonamide-sensitive targets (e.g., carbonic anhydrase IX) .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes .
  • QSAR Modeling : Corporate substituent effects (e.g., ethoxy vs. methoxy) using CODESSA or MOE .

Q. How can researchers design experiments to elucidate the mechanism of action for this sulfonamide derivative?

Experimental Design :

Enzyme Inhibition Assays : Test against CA isoforms (e.g., CA II vs. CA IX) using stopped-flow CO₂ hydration .

Cellular Uptake Studies : Radiolabel the compound with ¹⁴C and quantify intracellular accumulation via scintillation counting .

Transcriptomics : Perform RNA-seq on treated cell lines to identify dysregulated pathways (e.g., HIF-1α under hypoxia) .

Data Contradiction Analysis

Q. How should conflicting solubility data (e.g., DMSO vs. aqueous buffers) be reconciled?

Methodological Answer :

  • Solvent Polymorphism : Characterize crystalline vs. amorphous forms via PXRD .
  • Co-solvent Systems : Use DMSO/PBS mixtures (e.g., 10% DMSO) to balance solubility and bioactivity .
  • Surface Plasmon Resonance (SPR) : Measure binding affinity in buffer-only conditions to exclude solvent artifacts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.